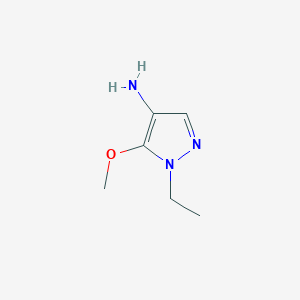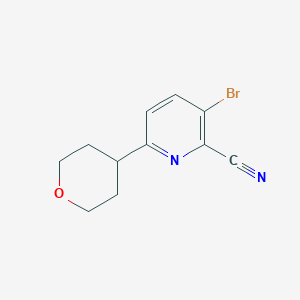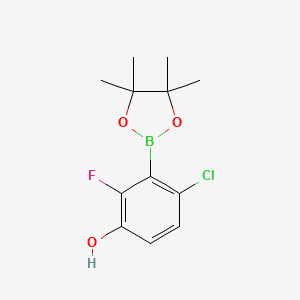
5-Bromo-2-(4-methoxybenzyl)-2h-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 4-methoxybenzyl group attached to the 2nd position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 4-methoxybenzyl chloride.
Formation of Indazole Ring: The indazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-bromoaniline with hydrazine hydrate under acidic conditions to form the indazole core.
Bromination: The bromine atom is introduced at the 5th position of the indazole ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of 4-Methoxybenzyl Group: The final step involves the attachment of the 4-methoxybenzyl group to the 2nd position of the indazole ring. This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-methoxybenzyl)-2h-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom at the 5th position is susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-methoxybenzyl)-2h-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-chlorobenzyl)-2h-indazole: Similar structure with a chlorine atom instead of a methoxy group.
5-Bromo-2-(4-fluorobenzyl)-2h-indazole: Contains a fluorine atom in place of the methoxy group.
5-Bromo-2-(4-nitrobenzyl)-2h-indazole: Features a nitro group instead of the methoxy group.
Uniqueness
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H13BrN2O |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
5-bromo-2-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17-18/h2-8,10H,9H2,1H3 |
Clave InChI |
DWWCFKBYGWPOTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)


![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)



